
N-(Benzenesulfinyl)-4-methylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Benzenesulfinyl)-4-methylbenzene-1-sulfonamide is an organic compound belonging to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzenesulfinyl)-4-methylbenzene-1-sulfonamide typically involves the reaction of benzenesulfinyl chloride with 4-methylbenzenesulfonamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(Benzenesulfinyl)-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfenamide using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Oxidation: N-(Benzenesulfonyl)-4-methylbenzene-1-sulfonamide.
Reduction: N-(Benzenesulfenyl)-4-methylbenzene-1-sulfonamide.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
N-(Benzenesulfinyl)-4-methylbenzene-1-sulfonamide has several applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase enzymes.
Medicine: Explored for its antimicrobial and anticancer properties, with studies showing its ability to inhibit the growth of certain cancer cell lines.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(Benzenesulfinyl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, its inhibition of carbonic anhydrase enzymes is achieved through the binding of the sulfonamide group to the active site of the enzyme, thereby blocking its activity. This inhibition can lead to various biological effects, including the suppression of tumor growth in cancer cells.
Comparison with Similar Compounds
N-(Benzenesulfinyl)-4-methylbenzene-1-sulfonamide can be compared with other sulfonamide compounds, such as:
N-(Benzenesulfonyl)-4-methylbenzene-1-sulfonamide: Similar structure but with a sulfonyl group instead of a sulfinyl group.
N-(Benzenesulfenyl)-4-methylbenzene-1-sulfonamide: Similar structure but with a sulfenyl group instead of a sulfinyl group.
N-(Benzenesulfinyl)-4-chlorobenzene-1-sulfonamide: Similar structure but with a chlorine substituent on the benzene ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
89244-11-1 |
|---|---|
Molecular Formula |
C13H13NO3S2 |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
N-(benzenesulfinyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H13NO3S2/c1-11-7-9-13(10-8-11)19(16,17)14-18(15)12-5-3-2-4-6-12/h2-10,14H,1H3 |
InChI Key |
HPSYJZOLBNPJSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NS(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


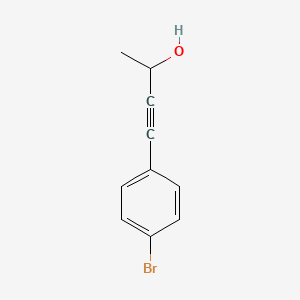
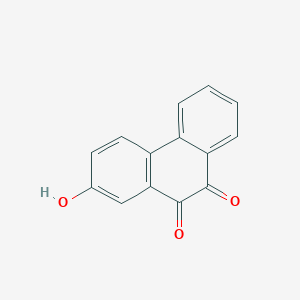
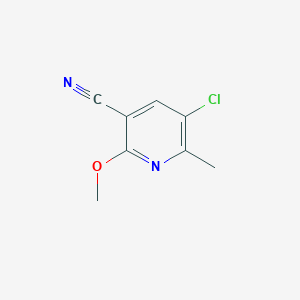
![1-((3,4-difluorophenyl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B14138716.png)
![1-[(Morpholin-4-yl)methyl]piperidine-2,6-dione](/img/structure/B14138718.png)
![2-((3-benzyl-4,8,8-trimethyl-2-oxo-2,8,9,10-tetrahydropyrano[2,3-f]chromen-5-yl)oxy)-N-(6-methylpyridin-2-yl)acetamide](/img/structure/B14138727.png)
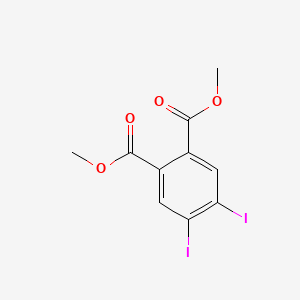
![8-[(furan-2-ylmethyl)amino]-1,3-dimethyl-7-[3-(trifluoromethyl)benzyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14138749.png)

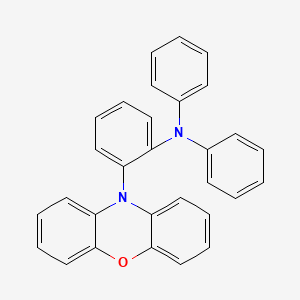
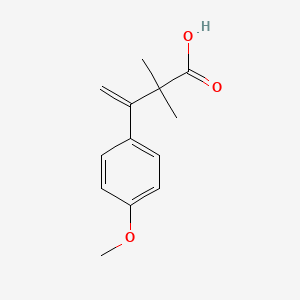

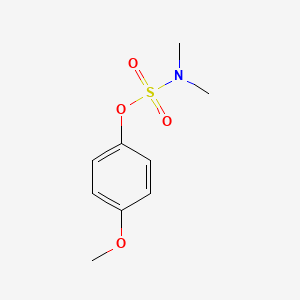
![(1S,2S,4R)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-YL acetate](/img/structure/B14138783.png)
